molecular formula C25H27N3O4.HCl B1574487 CKD 602

CKD 602

Número de catálogo B1574487
Peso molecular: 531.49
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Topoisomerase I inhibitor. Forms stable DNA-topoisomerase complexes during DNA replication and induces cell cycle arrest in the G2/M phase. Inhibits growth of a range of cancer cell lines in vitro, as well as of ovarian and leukemia tumors in vivo.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Tumor Disposition

CKD 602, known as a camptothecin analogue, has been studied for its pharmacokinetic properties and tumor disposition in various research settings. Notably, STEALTH liposomal CKD-602 (S-CKD602) showed advantages in plasma, tumor, and tumor extracellular fluid (ECF) over nonliposomal CKD-602. In a study, S-CKD602 demonstrated prolonged drug circulation time and increased tumor delivery compared to its nonliposomal counterpart (Zamboni et al., 2007).

Antitumor Activity

CKD-602 has exhibited broad antitumor activity against various human tumor cell lines. Preclinical studies have compared its efficacy with other known anticancer drugs like camptothecin (CPT) and topotecan (TPT), finding CKD-602 to be either equal or superior in certain cases. For example, CKD-602 showed significant tumor regression and growth delays in several resistant tumor models (Lee et al., 2000).

Cytotoxicity in Cancer Cell Lines

Research on CKD-602's cytotoxic effects on oral squamous cell carcinoma (OSCC) cell lines revealed its potential in inducing cell death primarily through apoptosis. This effect is associated with changes in the expression of certain proteins like Bax, Bcl-2, and p53, highlighting its mechanism of action in inducing cell death in cancer cells (Ok et al., 2009).

Pharmacodynamics in HT-29 Cells

The pharmacodynamics of CKD-602 were explored in HT-29 cells, a human colorectal adenocarcinoma cell line. The study aimed to understand the cytotoxicity exhibited immediately after treatment and the delayed effect post-treatment termination. CKD-602 showed time-dependent cytotoxic effects, with both immediate and delayed impacts observed. This study provided insights into the drug's intracellular accumulation and its potential implications for clinical development (Park et al., 2002).

Interaction with Monocytes in Cancer Patients

In patients with refractory solid tumors, STEALTH® liposomal CKD-602 (S-CKD602) demonstrated a bidirectional pharmacodynamic interaction with monocytes. This study highlighted the sensitivity of monocytes to S-CKD602 and its implications in drug toxicity and efficacy (Zamboni et al., 2011).

Pharmacokinetic Modeling in Advanced Malignancies

Population pharmacokinetics of pegylated liposomal CKD-602 (S-CKD602) in patients with advanced solid tumors were studied to understand the factors influencing its pharmacokinetic disposition. This research provided crucial insights into the variability of drug exposure and its relationship with patient-specific factors like age and body composition (Wu et al., 2012).

General Pharmacological Effects

A safety pharmacology study of CKD-602 explored its effects on the central nervous system, cardiovascular-respiratory system, and other organs. This study found that CKD-602 at certain doses had minor effects on the central nervous system but did not exert significant effects on other systems at the dose of 1 mg/kg (Kim et al., 2003).

Propiedades

Nombre del producto

CKD 602

Fórmula molecular

C25H27N3O4.HCl

Peso molecular

531.49

Sinónimos

Alternative Names: Belotecan, Camtobell®

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.